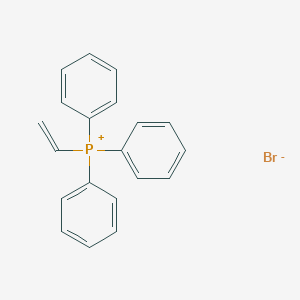

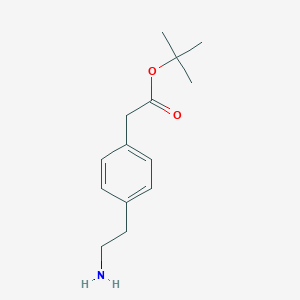

Z-D-Tyrosine methyl ester

Descripción general

Descripción

Z-D-Tyrosine methyl ester (ZDTM) is an important synthetic compound in the field of biochemistry and synthetic biology. It is a type of amino acid derivative, which is a key component of many proteins and enzymes. ZDTM is used in various applications, including as an enzyme inhibitor, an antioxidant, and a cofactor in biochemical reactions.

Aplicaciones Científicas De Investigación

Prodrug Applications

Z-D-Tyrosine methyl ester is used as a prodrug for L-tyrosine. Its solid-state properties, stability, and hydrolysis rate make it a suitable candidate among the alkyl esters of tyrosine for drug delivery (Nicolaï et al., 2011).

Sensor Development

This compound has been utilized in developing a fluorescent sensor for detecting methyl parathion, a type of organophosphorus pesticide, using L-tyrosine methyl ester functionalized carbon dots (Hou et al., 2015).

Biocatalytic Transformations

This compound is employed in biocatalytic studies, such as the enzymatic oxidation of tyrosine derivatives and the study of peptide scission by thrombin (Gill et al., 2006).

Photosynthetic Oxygen Evolution

Research suggests that tyrosine derivatives, including this compound, may play a role in the photosynthetic oxygen-evolving system, contributing to our understanding of this critical biological process (Barry & Babcock, 1987).

Antibacterial Potential

The biotransformation of L-tyrosine methyl ester to para-hydroxycinnamic acid using yeast enzymes has been demonstrated, with potential antibacterial applications against various bacteria strains (Macdonald et al., 2016).

Photooxidation Studies

This compound is studied for its photooxidability level in different media, contributing to our understanding of photodynamic damage in biological environments (Criado et al., 2008).

Chemoselective Arylsulfonylation

It's used in chemoselective arylsulfonylation reactions, providing insights into synthetic chemistry and the development of new compounds (Penso et al., 2003).

Prodrug Efficacy Comparison

Studies have compared its efficacy as a prodrug to other tyrosine derivatives, shedding light on drug bioavailability and stability (Topall & Laborit, 1989).

Polymer Synthesis

This compound is used in the synthesis of biodegradable polymers for potential biomedical applications, such as drug delivery systems and tissue engineering scaffolds (Bourke & Kohn, 2003).

Enzymic Oligomerization

The compound is involved in enzymic oligomerization studies, contributing to the understanding of amino acid polymerization (Selvi et al., 1985).

Mecanismo De Acción

Target of Action

It is known that the compound is used in peptide synthesis , suggesting that it may interact with various enzymes and proteins involved in this process.

Biochemical Pathways

Z-D-Tyrosine methyl ester likely participates in the tyrosine metabolism pathway . Tyrosine is a precursor for a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and more

Pharmacokinetics

It is known to be very stable, with a reported storage stability of 28 years at room temperature . This stability suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

Given its use in peptide synthesis , it may play a role in the formation of specific peptide bonds, potentially influencing protein structure and function. More research is needed to understand the specific effects of this compound.

Action Environment

It is known to be very stable, even when stored at room temperature for extended periods . This suggests that it may be resistant to degradation under a variety of environmental conditions.

Propiedades

IUPAC Name |

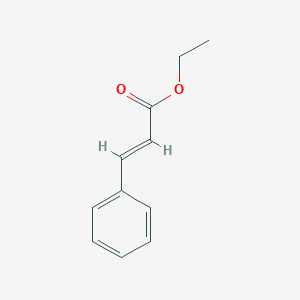

methyl (2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLMDHBKALJDBW-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467786 | |

| Record name | Z-D-Tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124456-04-8 | |

| Record name | Z-D-Tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)

![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)

![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)

![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)